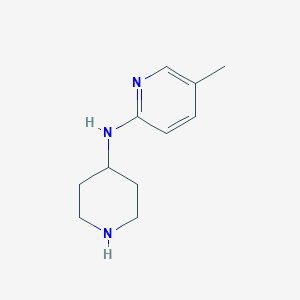

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles are organic cyclic compounds containing at least one nitrogen atom in the ring structure. They represent one of the most significant classes of compounds in the field of drug discovery. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle. ambeed.comambeed.comnih.gov Their prevalence is attributed to several key factors. The presence of nitrogen atoms can influence the polarity, basicity, and hydrogen bonding capacity of a molecule, which are critical for its interaction with biological targets such as enzymes and receptors. ambeed.com

These structures are abundant in nature, forming the core of many essential biomolecules, including vitamins, alkaloids, and hormones. ambeed.com Well-known natural products like morphine and nicotine (B1678760) contain nitrogen heterocycles. ambeed.com In synthetic drugs, these scaffolds are present in a wide range of therapeutic areas, including anticancer, antiviral, and antimicrobial agents. ambeed.comhoweipharm.com The structural diversity and synthetic tractability of nitrogen heterocycles allow medicinal chemists to fine-tune the pharmacological properties of drug candidates, making them a cornerstone of modern pharmaceutical research. howeipharm.com

Overview of Pyridine (B92270) and Piperidine (B6355638) Derivatives as Pharmacophores

Among the vast family of nitrogen heterocycles, the pyridine and piperidine rings are particularly prominent as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.

The pyridine ring is a six-membered aromatic heterocycle. Its aromaticity and the presence of a basic nitrogen atom make it a versatile scaffold in drug design. Current time information in Singapore. The pyridine moiety can enhance the solubility and bioavailability of less soluble compounds. leyan.com It is a key component in numerous approved drugs, such as isoniazid (B1672263) (for tuberculosis), omeprazole (B731) (an anti-ulcer agent), and imatinib (B729) (a cancer therapeutic). leyan.comchemicalbook.combldpharm.com The pyridine ring's electronic properties can be readily modified through substitution, allowing for the optimization of a molecule's binding affinity and metabolic stability. chemicalbook.comcas.org

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. chem960.com This structure is a ubiquitous building block in the pharmaceutical industry, present in over seventy FDA-approved drugs. The piperidine scaffold is often incorporated into drug candidates to modulate properties such as lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. The conformational flexibility of the piperidine chair structure can also be crucial for optimal binding to a biological target. chem960.com It is a key structural element in many alkaloids and synthetic pharmaceuticals with diverse activities, including analgesic, antipsychotic, and antihistaminic effects.

Contextualization of 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine within Contemporary Medicinal Chemistry Landscape

The compound this compound integrates the key pharmacophoric features of both a substituted pyridine ring and a piperidine moiety. Its structure, consisting of a 2-aminopyridine (B139424) core linked at the 5-position (via a methyl group) to a 4-aminopiperidine (B84694) unit, suggests its potential as a scaffold for developing new therapeutic agents.

While extensive, detailed research findings on the specific biological activities of this compound are not widely available in public literature, its existence is noted in chemical supplier databases and patent literature, identified by its CAS number 518285-55-7. ambeed.comchemicalbook.com The synthesis and patenting of a compound typically indicate its role as a key intermediate or a potential drug candidate in discovery programs. chemicalbook.com

The structural motif of a substituted 2-aminopyridine linked to a cyclic amine is common in molecules designed as kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology. Furthermore, compounds containing the 4-aminopiperidine scaffold are frequently explored for their activity on central nervous system (CNS) targets and as components of potent analgesics. A patent for 2-amino-4-substituted pyridine derivatives highlights their potential as EGFR inhibitors for treating glioblastoma. Given these precedents, this compound is likely of interest as a building block or lead compound in the development of therapies for cancer or neurological disorders.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 518285-55-7 | ambeed.com |

| Molecular Formula | C₁₁H₁₇N₃ | ambeed.com |

| Molecular Weight | 191.27 g/mol | Current time information in Singapore. |

| Alternate Name | (5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHESHQYMQHBMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629842 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518285-55-7 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Preclinical Evaluation of 5 Methyl N Piperidin 4 Yl Pyridin 2 Amine Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of these compounds is crucial for determining their mechanism of action and therapeutic potential at a molecular and cellular level.

Derivatives of the core structure have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are critical targets in cancer therapy.

One area of focus has been on Cyclin-Dependent Kinases (CDK), with 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showing high potency. acs.orgnih.gov A specific derivative, compound 78 , demonstrated strong inhibitory activity with a Kᵢ value of 1 nM for CDK4 and 34 nM for CDK6. acs.org Another series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives was developed as selective Janus kinase 2 (JAK2) inhibitors. nih.gov The optimal compound, A8 , showed excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.gov

Furthermore, research into 5-(pyrimidin-2-ylamino)picolinonitrile derivatives led to the discovery of potent Checkpoint Kinase 1 (CHK1) inhibitors. sci-hub.senih.gov A leading molecule from this series, compound (R)-17 , exhibited a remarkable IC₅₀ of 0.4 nM. sci-hub.senih.gov In a different study, imidazo[4,5-b]pyridine-based derivatives were identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov Compound 27e from this series was a potent inhibitor with dissociation constants (Kd) of 6.2 nM for FLT3, 7.5 nM for Aurora-A, and 48 nM for Aurora-B. nih.gov

Other enzymatic targets have also been explored. Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold were found to inhibit COX-2, EGFR, and HER2. nih.gov Specifically, compound 20 showed significant inhibition of EGFR (IC₅₀ = 0.19 μM) and HER2 (IC₅₀ = 0.07 μM), while compound 9 was a potent COX-2 inhibitor (IC₅₀ = 2.97 μM). nih.gov Additionally, a series of pyridine (B92270) carboxamide derivatives were evaluated as urease inhibitors, with compound Rx-6 (5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide) being the most potent with an IC₅₀ of 1.07 µM. mdpi.com

Table 1: Enzyme Inhibition Data for 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine Derivatives

| Compound/Derivative Series | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK4 | Kᵢ | 1 nM acs.org |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK6 | Kᵢ | 34 nM acs.org |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8 ) | JAK2 | IC₅₀ | 5 nM nih.gov |

| 5-(pyrimidin-2-ylamino)picolinonitrile ((R)-17 ) | CHK1 | IC₅₀ | 0.4 nM nih.gov |

| Imidazo[4,5-b]pyridine (27e ) | FLT3 | Kd | 6.2 nM nih.gov |

| Imidazo[4,5-b]pyridine (27e ) | Aurora-A | Kd | 7.5 nM nih.gov |

| Imidazo[4,5-b]pyridine (27e ) | Aurora-B | Kd | 48 nM nih.gov |

| Hydrazone derivative (9 ) | COX-2 | IC₅₀ | 2.97 µM nih.gov |

| Hydrazone derivative (20 ) | EGFR | IC₅₀ | 0.19 µM nih.gov |

| Hydrazone derivative (20 ) | HER2 | IC₅₀ | 0.07 µM nih.gov |

| Pyridine carboxamide (Rx-6 ) | Urease | IC₅₀ | 1.07 µM mdpi.com |

The efficacy of these derivatives has been confirmed in various cell-based assays, demonstrating their ability to inhibit cell growth and proliferation across a range of cancer cell lines.

The CDK4/6 inhibitor 78 was found to be a highly effective antiproliferative agent, with a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 acute myeloid leukemia cell line. acs.org This inhibition of CDK4/6 resulted in the accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org The potent CHK1 inhibitor, (R)-17 , effectively inhibited the growth of malignant hematopathy cell lines, showing particular potency against the Z-138 cell line with an IC₅₀ of 0.013 μM. nih.gov

A series of indole-based EZH2 inhibitors featuring a piperidine (B6355638) moiety also showed significant cellular potency. acs.orgresearchgate.net Compound CPI-1205 was identified as a highly potent inhibitor with a cellular EC₅₀ of 0.032 µM in a HeLa cell-based mechanism of action assay measuring H3K27me3 levels. researchgate.net

Broad antiproliferative activity has been observed for other related structures. Novel polyfunctional pyridines showed cytotoxicity against several human tumor cell lines, with compounds 8 , 16 , and 19 exhibiting LC₅₀ values of 19.15 µM, 17.34 µM, and 14.70 µM, respectively, against the MCF7 breast cancer cell line. jst.go.jp Similarly, 4-aminopyrazolo[3,4-d]pyrimidine derivatives were active against a panel of 60 human tumor cell lines, with compound 12c being most sensitive against the UO-31 renal cancer cell line (IC₅₀ = 0.87 μM). nih.gov Hydrazone derivatives also showed potent antiproliferative activity; compound 20 had a mean 50% cell growth inhibition (GI₅₀) of 0.26 µM across 59 human cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Series | Cell Line | Activity Metric | Value |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | MV4-11 (Leukemia) | GI₅₀ | 23 nM acs.org |

| 5-(pyrimidin-2-ylamino)picolinonitrile ((R)-17 ) | Z-138 (Hematologic Malignancy) | IC₅₀ | 0.013 µM nih.gov |

| Indole-based EZH2 inhibitor (CPI-1205 ) | HeLa | EC₅₀ | 0.032 µM researchgate.net |

| Polyfunctional pyridine (19 ) | MCF7 (Breast) | LC₅₀ | 14.70 µM jst.go.jp |

| 4-aminopyrazolo[3,4-d]pyrimidine (12c ) | UO-31 (Renal) | IC₅₀ | 0.87 µM nih.gov |

| Hydrazone derivative (20 ) | NCI-59 Cell Panel | Mean GI₅₀ | 0.26 µM nih.gov |

Selectivity is a critical parameter for potential drug candidates to minimize off-target effects. Derivatives of this compound have been profiled against various kinases and other important targets like the hERG potassium channel, which is associated with cardiotoxicity.

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series showed high selectivity for CDK4/6 over other cyclin-dependent kinases such as CDK1, CDK2, CDK7, and CDK9. acs.org The JAK2 inhibitor A8 exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity over JAK1, JAK3, and TYK2, respectively. nih.gov The CHK1 inhibitor (R)-17 demonstrated remarkable selectivity, with a greater than 4300-fold preference for CHK1 over CHK2, and also displayed a low affinity for the hERG channel (IC₅₀ > 40 μM). sci-hub.senih.gov

Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors involved switching an N-methylpiperazine moiety to a different position, which was beneficial in reducing affinity for hERG. nih.gov The development of phenylquinazoline inhibitors of the Kᵥ1.5 potassium channel, a target for atrial fibrillation, also focused on optimizing for selectivity against hERG. nih.govomicsdi.org Computational analysis of 2-piperidin-4-yl-acetamide derivatives has been used to understand the features responsible for hERG blocking activity, guiding the design of molecules with reduced cardiotoxic potential. nih.gov

Table 3: Selectivity Profile of this compound Derivatives

| Compound/Derivative | Primary Target | Off-Target | Selectivity/Activity |

|---|---|---|---|

| A8 | JAK2 | JAK1 | 38.6-fold selective nih.gov |

| A8 | JAK2 | JAK3 | 54.6-fold selective nih.gov |

| A8 | JAK2 | TYK2 | 41.2-fold selective nih.gov |

| (R)-17 | CHK1 | CHK2 | >4300-fold selective nih.gov |

| (R)-17 | CHK1 | hERG | IC₅₀ > 40 μM nih.gov |

| Imidazo[4,5-b]pyridine series | Aurora/FLT3 Kinases | hERG | Moiety switching reduced hERG affinity nih.gov |

| Phenylquinazoline series | Kᵥ1.5 | hERG | Optimized for selectivity vs. hERG nih.gov |

While cellular activity assays provide indirect evidence of target engagement, specific studies designed to confirm that a compound binds to its intended target within a cellular environment are essential. Based on the available literature, detailed target engagement studies, such as the cellular thermal shift assay (CETSA) or direct measurement of target occupancy in cells, have not been extensively reported for derivatives of this compound. However, the observed mechanism-based cellular effects, such as the accumulation of cells in the G1 phase by CDK4/6 inhibitors and the reduction of H3K27me3 levels by EZH2 inhibitors, strongly suggest successful target engagement in a cellular context. acs.orgresearchgate.net

In Vivo Efficacy Studies in Disease Models

To assess the therapeutic potential in a whole-organism setting, promising compounds are advanced into preclinical disease models.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor activity of drug candidates.

The CHK1 inhibitor, (R)-17 , demonstrated significant single-agent tumor growth inhibition (TGI) of 90.29% in a Z-138 cell-inoculated xenograft model. sci-hub.senih.gov Another compound from the same study, (R)-17Ac , also led to a dose-dependent inhibition of tumor growth, with TGI of 78.64% and 90.29% at different doses. sci-hub.se

A CDK4/6 inhibitor from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, compound 83 , showed marked inhibition of tumor growth when administered orally in an MV4-11 acute myeloid leukemia mouse xenograft model. nih.gov The EZH2 inhibitor, CPI-1205 , also demonstrated robust anti-tumor effects in a Karpas-422 (B-cell lymphoma) xenograft model. researchgate.net Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidines showed antitumor activity against the HT1080 human fibrosarcoma tumor growth model in vivo. nih.gov

Table 4: In Vivo Antitumor Activity in Xenograft Models

| Compound/Derivative | Xenograft Model | Outcome |

|---|---|---|

| (R)-17 (CHK1 Inhibitor) | Z-138 (Hematologic Malignancy) | 90.29% Tumor Growth Inhibition nih.gov |

| 83 (CDK4/6 Inhibitor) | MV4-11 (Leukemia) | Marked tumor growth inhibition nih.gov |

| CPI-1205 (EZH2 Inhibitor) | Karpas-422 (Lymphoma) | Robust anti-tumor effects researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine series | HT1080 (Fibrosarcoma) | Demonstrated antitumor activity nih.gov |

Studies in Neurological Disorder Models

The pyridine and piperidine scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous neurologically active agents. evitachem.comnih.govnih.gov The nitrogen atom in the pyridine ring is often crucial for the pharmacological profile of drugs containing this heterocycle. nih.gov Derivatives based on the this compound core are frequently investigated for their potential in treating central nervous system (CNS) disorders, which include a wide range of conditions such as neurodegenerative diseases and psychiatric illnesses. nih.gov

Research into related pyridine alkaloids has identified compounds with activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov The development of derivatives often involves modifying the core structure to enhance affinity for specific CNS targets, such as sigma receptors (σRs), which are considered attractive targets for developing agents against neuropathic pain and other neurological conditions. nih.gov For instance, studies on other substituted pyridines have demonstrated anticonvulsant properties in established preclinical models of seizures. researchgate.net The strategic design of these derivatives aims to modulate their interaction with CNS receptors through features like the piperidine nitrogen, while substituents on the rings provide selectivity for specific receptor subtypes. evitachem.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Research

The evaluation of ADMET properties is a critical component of preclinical development, predicting a compound's in vivo behavior.

Metabolic Stability in Liver Microsomes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. This is commonly assessed using in vitro assays with liver microsomes from different species (e.g., human, rat, mouse) to predict in vivo clearance. nih.gov In these assays, the disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint) and metabolic half-life (t½).

Compounds with high metabolic stability are desirable as they are likely to have a longer duration of action in the body. For example, studies on structurally related piperidine analogues showed that strategic modifications could significantly improve stability in rat liver microsomes. nih.gov Similarly, research on piperazin-1-ylpyridazines demonstrated that minor structural changes could increase the metabolic half-life in mouse and human liver microsomes by more than 50-fold. nih.gov

Below is a representative data table illustrating typical metabolic stability results for related heterocyclic compounds.

Table 1: Representative Metabolic Stability of Related Piperidine/Pyridine Derivatives in Liver Microsomes

| Compound ID | Species | Half-Life (t½, min) | Intrinsic Clearance (μL/min/mg) |

|---|---|---|---|

| Analog A | Human | ~ 3 | > 200 |

| Analog B | Human | 105 | 20 |

| Analog C | Rat | 95 | 25 |

Note: Data is illustrative and based on findings for structurally related but distinct molecular series. nih.govnih.gov

Predicted Intestinal Absorption (e.g., Caco-2 cell permeability)

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the oral absorption of drug candidates. nih.gov This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp). researchgate.net

A compound's permeability is influenced by molecular properties such as lipophilicity (logD), polar surface area, and size. nih.gov Generally, higher Papp values suggest better potential for intestinal absorption. The assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nih.govnih.gov An efflux ratio (ER) greater than 2.5 is often indicative of active efflux. nih.gov

Table 2: Caco-2 Permeability Classifications

| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption |

|---|---|---|

| High | > 8-10 | > 80% |

| Medium | 4 - 8 | Moderate |

Note: Classifications are based on established correlations in drug discovery. researchgate.net

Plasma Stability Studies

Plasma stability assays are conducted to evaluate the susceptibility of a compound to degradation by plasma enzymes. A compound that is rapidly degraded in plasma may have a very short half-life in vivo, limiting its therapeutic utility. These studies involve incubating the compound in plasma from different species (e.g., human, rat) and measuring the percentage of the compound remaining over time. For many compound series, including those with a pyridine core, ensuring stability in plasma is a standard part of the preclinical assessment battery. nih.gov

Table 3: Representative Plasma Stability Data

| Compound ID | Species | Incubation Time (min) | % Remaining |

|---|---|---|---|

| Analog E | Human | 60 | > 95% |

| Analog F | Rat | 60 | > 95% |

Note: This table provides an example of typical plasma stability assay results.

Evaluation of Blood-Brain Barrier Penetration (for CNS targets)

For drugs targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The BBB is a highly selective barrier that protects the brain from xenobiotics, partly through the action of efflux transporters like P-gp. nih.gov

In vitro models, such as the Caco-2 or MDCK cell assays, are often used to predict BBB penetration. researchgate.net The efflux ratio (ER) derived from these bidirectional permeability assays is a key indicator; an ER below 2.5 suggests the compound is likely to cross the BBB. nih.gov Medicinal chemistry efforts often focus on structural modifications, such as increasing lipophilicity or adding specific functional groups, to reduce P-gp efflux and enhance brain penetration. evitachem.comnih.gov For example, research on 2-aminopyridine (B139424) inhibitors of neuronal nitric oxide synthase showed that subtle structural changes, like the addition of a methyl group, could significantly improve permeability and lower the efflux ratio. nih.gov

Table 4: Interpretation of Efflux Ratio (ER) for CNS Penetration Potential

| Efflux Ratio (ER) | Interpretation | CNS Penetration Likelihood |

|---|---|---|

| < 2.5 | Not a significant P-gp substrate | Likely |

| 2.5 - 5.0 | Moderate P-gp substrate | Possible |

Note: Values are general guidelines used in CNS drug discovery. nih.gov

Preliminary In Vivo Pharmacokinetic (PK) Assessments

Following promising in vitro ADMET results, lead compounds are advanced to in vivo pharmacokinetic studies in animal models, typically rats or mice. These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and eliminated in a living system. Key parameters measured include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), total drug exposure (Area Under the Curve, AUC), clearance (Cl), and elimination half-life (t½). nih.govrecipharm.com

For CNS drug candidates, the ratio of brain concentration to plasma concentration is also determined to confirm BBB penetration. recipharm.com Studies on related quinoline (B57606) and quinazoline (B50416) derivatives have shown that compounds can be optimized to achieve high oral bioavailability and robust brain distribution. nih.govrecipharm.comnih.gov

Table 5: Representative In Vivo Pharmacokinetic Parameters for a CNS-Active Compound

| Parameter | Unit | Oral (PO) Administration | Intravenous (IV) Administration |

|---|---|---|---|

| Cmax | ng/mL | 1500 | 2500 |

| Tmax | h | 1.5 | 0.25 |

| AUC (0-inf) | ng·h/mL | 8500 | 4250 |

| Half-Life (t½) | h | 7.5 | 6.8 |

| Bioavailability (F%) | % | 85 | N/A |

Note: Data is illustrative and based on findings for structurally related but distinct CNS compounds. nih.govrecipharm.com

Early Toxicity Screening (e.g., maximum tolerated dose, overt toxicity signs)

Comprehensive searches for specific preclinical toxicity data, including maximum tolerated dose (MTD) and overt toxicity signs for this compound and its direct derivatives, did not yield specific research findings or data tables. Publicly available literature and databases primarily focus on the synthesis, potential therapeutic applications, or general hazard classifications of structurally related but distinct compounds.

While general safety information, such as GHS hazard statements, is available for some analogous piperidine and pyridine derivatives, this information does not provide the detailed in vivo toxicity data required for a thorough evaluation of the specific compound . For instance, information on related but different molecules like 5-(4-Methylpiperazin-1-yl)pyridin-2-amine or 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine does not substitute for dedicated preclinical toxicology studies on this compound.

Therefore, the detailed research findings, including data tables on maximum tolerated dose and specific overt toxicity signs for this compound and its derivatives, are not available in the reviewed sources.

Computational Chemistry and Molecular Modeling in Research on 5 Methyl N Piperidin 4 Yl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This technique is fundamental in structure-based drug design to understand and forecast the interaction between a potential drug and its therapeutic target.

Molecular docking simulations are utilized to predict how 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine and related structures fit within the binding site of a target protein. The simulation places the ligand in various conformations and orientations within the binding pocket, calculating a score for each pose to estimate the strength of the interaction. This binding affinity is often expressed as a docking score (in kcal/mol) or a predicted inhibitory constant (Ki). plos.org For instance, in studies of similar pyridine-containing compounds, docking analyses have successfully predicted their inhibitory properties against enzymes like α-amylase and Lysine Specific Demethylase 1 (LSD1). plos.orgnih.gov

Research on related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds revealed potent LSD1 inhibitors with Ki values as low as 29 nM. nih.gov Docking studies suggested that these compounds act as competitive inhibitors, providing a plausible binding mode within the enzyme's active site. nih.gov The affinity can be significantly influenced by small structural changes. For example, adding a methyl group to a pyridine-based scaffold was shown to increase binding affinity, reducing the Ki value from 3.2 µM to 380 nM in one case. nih.gov

| Compound Type | Target | Binding Affinity (Docking Score / Ki) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivative | α-amylase | -7.43 kcal/mol | plos.org |

| 3-(piperidin-4-ylmethoxy)pyridine analogue | LSD1 | 2.3 µM (Ki) | nih.gov |

| Methylated 3-(piperidin-4-ylmethoxy)pyridine analogue | LSD1 | 380 nM (Ki) | nih.gov |

| Pyridine (B92270) derivative 5 | σ1 Receptor | -11.2 kcal/mol | nih.gov |

A primary goal of molecular docking is to identify the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are crucial for stabilizing the ligand-receptor complex. For scaffolds containing piperidine (B6355638) and pyridine rings, several types of interactions are typically observed:

Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, often interacting with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the active site. evitachem.com Similarly, the amine group on the pyridine ring can serve as a hydrogen bond donor. nih.gov

Ionic Interactions: The protonated piperidine nitrogen can form strong ionic bonds with negatively charged aspartate or glutamate residues within kinase catalytic domains. evitachem.com

π-Stacking and π-Anion Interactions: The aromatic pyridine ring is capable of engaging in π-stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe). evitachem.com In some cases, π-anion interactions can occur between the pyridine ring and acidic residues. nih.gov

Hydrophobic Interactions: The methyl group on the pyridine ring and the aliphatic parts of the piperidine ring can form hydrophobic interactions with nonpolar residues like leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val), helping to anchor the ligand in the binding pocket. nih.govevitachem.com

In docking studies of similar compounds targeting the σ1 receptor, ligands were stabilized by hydrogen bonds with Glu172 and interactions with a binding pocket lined by hydrophobic residues including Val84, Trp89, Leu95, and Ile124. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-target complex over time. An MD simulation calculates the motion of every atom in the complex over a set period, often up to 100 nanoseconds or more, providing insights into the flexibility and stability of the interaction. plos.org

The stability of the complex is commonly evaluated using metrics such as the Root-Mean-Square Deviation (RMSD). A complex that reaches a stable, low RMSD value that does not fluctuate wildly suggests a stable binding mode. plos.org Another metric, the Root-Mean-Square Fluctuation (RMSF), identifies which parts of the protein and ligand are flexible and which are stable. In simulations of related compounds, RMSF analysis has helped identify the specific residues that maintain consistent contact with the ligand throughout the simulation. plos.org

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can become a viable drug, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile must be evaluated. In silico ADMET prediction uses computational models to estimate these properties from a molecule's structure, allowing for early-stage screening and optimization. alliedacademies.orgalliedacademies.orgnih.gov This process is crucial for assessing the drug-like potential and identifying potential liabilities of compounds like this compound. alliedacademies.orgnih.gov

Oral bioavailability is a key parameter that determines how much of a drug reaches the bloodstream after oral administration. diva-portal.org Computational tools predict bioavailability by evaluating factors such as:

Human Intestinal Absorption (HIA): This predicts how well the compound will be absorbed from the gut. alliedacademies.org

Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. In silico models are trained to predict this value. alliedacademies.org

Solubility: Pyridine motifs can help maintain sufficient water solubility for dissolution while preserving the lipophilicity needed for membrane permeability. evitachem.com

Clearance refers to the body's efficiency in eliminating a drug. In silico models often predict clearance by estimating the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes. The pyridine ring is generally more resistant to oxidative metabolism compared to phenyl rings, which can improve the plasma half-life of a compound. evitachem.com Studies on similar pyrazolo-pyridone inhibitors have shown a good correlation between predicted clearance from in vitro models and the observed in vivo clearance. acs.org

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. A common method for evaluating drug-likeness is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

In silico tools can quickly calculate these and other descriptors for a given structure. alliedacademies.orgalliedacademies.org Additionally, computational models can predict potential toxicity issues, such as through a simulated AMES test for mutagenicity, and assess whether the compound is likely to cross the blood-brain barrier (BBB). alliedacademies.org

| Parameter | Description | Significance |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion and absorption (Lipinski's Rule). |

| LogP | Octanol-water partition coefficient. | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Influences solubility and membrane permeability (Lipinski's Rule). |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences solubility and membrane permeability (Lipinski's Rule). |

| Human Intestinal Absorption (HIA) | Predicted absorption from the gut. | Key factor for oral bioavailability. alliedacademies.org |

| Blood-Brain Barrier (BBB) Penetration | Predicted ability to cross into the brain. | Crucial for CNS-targeting drugs, undesirable for others. alliedacademies.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are fundamental in predicting the activity of novel compounds and in understanding the molecular properties that govern their therapeutic effects. For aminopyridine derivatives, which share a core structure with this compound, 3D-QSAR studies have been particularly insightful.

In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities are spatially aligned. Then, using computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecules are calculated. These fields are then correlated with the biological activity data to build a predictive model. For instance, a study on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors utilized CoMFA to establish a reliable 3D-QSAR model. nih.gov The resulting model not only predicted the inhibitory activity of the compounds but also provided a visual representation, in the form of contour maps, of the spatial regions where modifications to the chemical structure would likely enhance or diminish activity. nih.gov

Such studies on related aminopyridine and pyridine derivatives have demonstrated the utility of 3D-QSAR in identifying key structural features for biological activity. nih.govelsevierpure.com For example, research on 2-amino 5-methyl pyridine has employed computational methods to analyze its optimized structure and molecular properties, which are foundational for QSAR modeling. tandfonline.com These analyses provide insights into the electronic and steric factors that can be modulated to improve the pharmacological profile of new analogs. tandfonline.comrsc.org

| QSAR/3D-QSAR Study Parameters for Related Aminopyridine Derivatives | |

| Methodology | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Key Findings | Identification of steric and electrostatic fields influencing biological activity. nih.govelsevierpure.com |

| Statistical Validation | Cross-validated q² and non-cross-validated r² values are used to assess the predictive power of the model. nih.gov |

| Application | Guiding the design of more potent and selective inhibitors by highlighting favorable and unfavorable structural modifications. nih.govrsc.org |

While a specific QSAR study on this compound is not publicly available, the established methodologies for similar compounds provide a clear framework for how such an investigation would proceed. The insights gained from these related studies can be extrapolated to guide the initial design of new analogs based on its aminopyridine and piperidine moieties.

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational techniques used to identify novel and potent drug candidates from large chemical libraries. De novo design algorithms build new molecular structures from scratch, based on the structural requirements of a biological target. Virtual screening, on the other hand, involves the computational evaluation of existing compound libraries to identify molecules that are likely to bind to a specific target.

The design and synthesis of analogs of related compounds, such as 2-amino-4-methylpyridine (B118599), have been successfully guided by these principles. nih.gov For example, in the development of inhibitors for inducible nitric oxide synthase, a series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized and evaluated. nih.gov This process often begins with a "seed" or "hit" compound, which can be identified through high-throughput screening or virtual screening.

Virtual screening can be either ligand-based or structure-based. Ligand-based virtual screening uses the structure of a known active compound, like this compound, to search for other molecules with similar properties. nih.govnih.gov Structure-based virtual screening utilizes the 3D structure of the biological target to dock and score potential ligands. nih.govnih.gov A collaborative virtual screening approach was used to explore an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, demonstrating the power of in silico probing of large proprietary libraries to rapidly expand a chemical series. nih.gov

The process of designing new analogues of this compound would likely involve:

Scaffold Hopping or Molecular Fragment Replacement: Identifying the core structural components (the 5-methyl-pyridin-2-amine and the piperidine ring) and exploring alternative chemical groups that can mimic their interactions with a biological target. nih.gov

Combinatorial Library Design: Computationally generating a virtual library of analogues by systematically modifying different positions of the parent molecule. researchgate.net

Virtual Screening and Docking: Screening the virtual library against a relevant biological target to predict binding affinities and modes. researchgate.net

ADMET Prediction: In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out those with poor pharmacokinetic profiles. nih.gov

| Computational Drug Design Workflow | Description |

| Hit Identification | Initial active compound identified through screening (e.g., this compound). |

| Library Generation | Creation of a virtual library of analogues through combinatorial chemistry or de novo design principles. researchgate.net |

| Virtual Screening | High-throughput docking of the virtual library against a target protein to prioritize compounds. researchgate.net |

| Lead Optimization | Iterative process of chemical synthesis and biological testing guided by computational predictions. |

| Preclinical Candidate Selection | Selection of a compound with optimal potency, selectivity, and pharmacokinetic properties. |

Prediction of Activity Spectra for Substances (PASS) for Diverse Pharmacological Activities

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a chemical compound based on its 2D structural formula. clinmedkaz.org The prediction is based on a large database of known biologically active substances and their activities. clinmedkaz.org For a given molecule, PASS provides a list of potential pharmacological effects, mechanisms of action, and potential toxicities, each with an estimated probability of being active (Pa) or inactive (Pi). clinmedkaz.org

While a specific PASS prediction for this compound is not publicly documented, the methodology has been applied to a wide range of chemical structures, including piperidine derivatives. clinmedkaz.org A study on new piperidine derivatives used the PASS online tool to predict their possible pharmacological activities. clinmedkaz.org The results indicated probabilities for various effects, with those having a Pa value greater than or equal to 0.5 being considered for further investigation. clinmedkaz.org

For a compound like this compound, a PASS analysis would likely predict a range of activities associated with both the aminopyridine and piperidine scaffolds. Aminopyridines are known to interact with various enzymes and receptors, exhibiting a broad spectrum of biological effects. rsc.orgresearchgate.net Piperidine-containing compounds are also prevalent in many classes of drugs, often contributing to central nervous system activity. clinmedkaz.org

A hypothetical PASS prediction for this compound might include activities such as:

Enzyme inhibition (e.g., kinases, proteases)

Receptor antagonism or agonism (e.g., G-protein coupled receptors)

Ion channel modulation

Anticancer or anti-inflammatory effects mdpi.com

| Predicted Activity Type (Hypothetical) | Associated Structural Moiety | Potential Therapeutic Area |

| Kinase Inhibition | Aminopyridine | Oncology, Inflammation nih.gov |

| GPCR Modulation | Piperidine | Neurology, Psychiatry clinmedkaz.org |

| Ion Channel Blocking | Aminopyridine | Neurology researchgate.net |

| Anti-inflammatory Activity | Both | Immunology, Rheumatology |

It is important to note that PASS predictions are probabilistic and serve as a guide for experimental testing rather than a definitive statement of a compound's activity. clinmedkaz.org The predictions can help in prioritizing compounds for further screening and in identifying potential new therapeutic applications or off-target effects.

Future Research Directions and Therapeutic Potential

Emerging Therapeutic Areas for 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine Analogues

Analogues built upon the aminopyridine-piperidine framework are being investigated across several therapeutic landscapes. The inherent versatility of this scaffold allows for modifications that can tune its activity towards different biological targets.

Inflammatory Conditions: A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). nih.govwustl.edu Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. The development of selective iNOS inhibitors is a key area of research to mitigate inflammation-related tissue damage while avoiding potential side effects from inhibiting other NOS isoforms. nih.gov

Neurodegenerative Disorders: The thiazolo[5,4-d]pyrimidine (B3050601) core, which can incorporate piperidine (B6355638) and aminopyrimidine elements, has been used to design potent and selective inverse agonists for the human A2A adenosine (B11128) receptor (A2AR). mdpi.com A2AR antagonists are a promising therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. mdpi.com

Oncology: Researchers have developed tetrahydropyrido[4,3-d]pyrimidine derivatives, which share structural similarities with the aminopyridine-piperidine scaffold, as inhibitors of human topoisomerase II (topoII). nih.gov TopoII is a validated and critical target for cancer therapy, and novel inhibitors are sought to overcome resistance and reduce the toxicity associated with current treatments. nih.gov One such compound, ARN21929, demonstrated promising inhibitory activity and favorable drug-like properties. nih.gov

Table 1: Investigated Therapeutic Areas for Analogues

| Therapeutic Area | Target | Scaffold Class | Research Finding |

|---|---|---|---|

| Inflammation | Inducible Nitric Oxide Synthase (iNOS) | 2-Amino-4-methylpyridine analogues | Identified inhibitors with potential for development as PET tracers to image iNOS activation. nih.govwustl.edu |

| Neurodegenerative Disorders | Adenosine A2A Receptor (A2AR) | Thiazolo[5,4-d]pyrimidine derivatives | Developed potent and selective hA2AR inverse agonists with good drug-likeness profiles. mdpi.com |

| Cancer | Human Topoisomerase II (topoII) | Tetrahydropyrido[4,3-d]pyrimidines | Identified a new chemical class of topoII inhibitors with good in vitro potency and metabolic stability. nih.gov |

Advanced Synthetic Methodologies for Improved Scalability and Purity

The efficient and scalable synthesis of piperidine and pyridine (B92270) derivatives is crucial for drug development. Modern organic chemistry offers several advanced methodologies applicable to the this compound scaffold and its analogues.

Catalytic Hydrogenation: The reduction of pyridine precursors is a common and effective method for synthesizing the piperidine ring. mdpi.comnih.gov While traditionally requiring harsh conditions, recent advancements include the use of novel metal catalysts and even organocatalysis to achieve higher stereoselectivity and efficiency under milder conditions. mdpi.com For instance, borenium-catalyzed hydrogenation has shown effectiveness for substituted pyridines. mdpi.com

Intramolecular Cyclization: Building the piperidine ring through intramolecular cyclization of linear precursors is another key strategy. mdpi.com This can be achieved through various reactions, including metal-catalyzed cyclizations and radical-mediated amine cyclizations, offering diverse routes to substituted piperidines. mdpi.comnih.gov

Multi-component Reactions: To enhance efficiency, multi-component reactions that form multiple bonds in a single step are increasingly employed. mdpi.com A [5+1] annulation method, for example, can construct the piperidine ring by combining a five-carbon unit with an amine. mdpi.com A patent describes an efficient, chromatography-free synthesis for a related intermediate, 4-amino-5-methyl-1H-pyridin-2(I)-on, suitable for upscaling. google.com

Table 2: Comparison of Synthetic Strategies

| Synthetic Method | Description | Advantages |

|---|---|---|

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring using a catalyst. | Well-established; new catalysts offer improved selectivity and milder conditions. mdpi.com |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear molecule. | High control over stereochemistry; applicable to diverse substrates. mdpi.com |

| Multi-component Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced reaction time, operational simplicity. mdpi.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. nih.gov These technologies are highly applicable to the optimization of lead compounds based on the this compound scaffold.

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties. researchgate.net These models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can explore vast chemical space to identify novel analogues of the scaffold that are predicted to have high activity and good synthesizability. researchgate.netnih.gov

Property Prediction: ML models can be trained to predict the biological activity and physicochemical properties of designed compounds. nih.govnih.gov This allows for the in silico screening of large virtual libraries of analogues, prioritizing the most promising candidates for synthesis and testing. This approach helps in overcoming biases in selecting reaction conditions by inferring suitable parameters from historical data. nih.gov

Development of Novel Research Tools and Probes Based on the Scaffold

The this compound scaffold is not only a template for therapeutics but also for chemical probes and research tools to investigate biological systems.

A key application is the development of Positron Emission Tomography (PET) tracers. By incorporating a positron-emitting radionuclide, such as Fluorine-18, into the molecular structure, analogues can be used to visualize and quantify the distribution of a specific target in vivo. Researchers have successfully designed and synthesized [¹⁸F]-labeled 2-amino-4-methylpyridine analogues to serve as potential PET tracers for imaging iNOS expression. nih.govwustl.edu In vivo studies in mouse models demonstrated that these tracers accumulate in tissues with high iNOS expression, confirming their potential for non-invasively monitoring inflammatory processes. nih.govwustl.edu The 5-(Piperidin-4-yl)-3-hydroxypyrazole scaffold has also been explored as a novel tool for probing the GABAA receptor binding site. nih.gov

Bridging Preclinical Findings to Clinical Translation Research Considerations

Translating promising preclinical findings into clinical applications requires careful consideration of several factors. For analogues of this compound, the journey from bench to bedside involves navigating key challenges.

Target Selectivity: For many therapeutic targets, such as iNOS, achieving high selectivity is paramount to avoid off-target effects and ensure a favorable safety profile. nih.gov Future research must focus on fine-tuning the scaffold to maximize affinity for the desired target while minimizing interaction with related proteins.

Pharmacokinetic and Physicochemical Properties: Early assessment of drug-likeness is critical. Properties such as solubility and metabolic stability determine a compound's potential for oral bioavailability and appropriate half-life. For example, the topoII inhibitor ARN21929 was noted for its excellent solubility and moderate metabolic stability, marking it as a promising candidate for further development. nih.gov Similarly, bioinformatics predictions for certain A2AR antagonists revealed good drug-likeness profiles. mdpi.com

Scalable and Cost-Effective Synthesis: The synthetic route developed in the lab must be adaptable for large-scale production in a cost-effective and environmentally friendly manner. mdpi.comgoogle.com Methodologies that avoid chromatographic purification and reduce reaction times are highly desirable for commercial viability. google.com

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, reacting 5-methylpyridin-2-amine with a piperidin-4-yl derivative (e.g., 4-bromopiperidine) in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere, followed by purification via column chromatography . Optimization includes adjusting stoichiometry, temperature (e.g., 0°C to room temperature for controlled reactivity), and catalysts (e.g., LiAlH4 for reduction steps) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure via H and C NMR to identify amine protons (δ 1.5–2.5 ppm) and aromatic pyridine signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., calculated m/z 217.3 for CHN) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or off-target interactions. Address this by:

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC curves) to confirm specificity .

- Target Engagement Assays : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Computational Docking : Compare molecular interactions with target proteins (e.g., cholinesterases or aminopeptidases) using software like AutoDock .

Q. What experimental strategies are recommended to study its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Enzyme Inhibition Assays : Measure activity against targets like methionine aminopeptidase-1 using fluorogenic substrates and monitor kinetics via stopped-flow spectrophotometry .

- Ligand-Based NMR : Track chemical shift perturbations in H-N HSQC spectra to map binding sites .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds (e.g., C) to quantify intracellular accumulation .

Q. How can structural modifications enhance the compound’s selectivity or potency?

Methodological Answer:

- SAR Studies : Introduce substituents at the pyridine or piperidine moieties (e.g., halogens, methyl groups) and compare activity .

- Coordination Chemistry : Explore metal complexes (e.g., with Cu or Zn) to modulate electronic properties and binding kinetics .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

Methodological Answer:

- Probit Analysis : Calculate LD values from mortality curves .

- ANOVA with Tukey’s HSD : Compare toxicity across experimental groups (e.g., in vitro vs. in vivo models) .

Theoretical and Framework Integration

Q. How can findings for this compound be integrated into broader pharmacological or chemical theories?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.